3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
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Overview
Description
3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications . The compound features a fluorophenyl group attached to an indeno-pyridazinone core, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. For instance, the reaction of 4-fluorobenzaldehyde with hydrazine hydrate can form a hydrazone intermediate, which can then undergo cyclization with an indanone derivative to yield the desired pyridazinone compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often employing catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom can be replaced by other substituents using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures and pressures to optimize the reaction outcomes
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown promise in biological studies, particularly in the investigation of its interactions with biological targets and its potential as a bioactive molecule.
Industry: In industrial applications, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one can be compared with other similar compounds in the pyridazinone family, such as:
4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: This compound also features a fluorophenyl group and exhibits similar biological activities.
Pyridazinone derivatives: Various pyridazinone derivatives have been studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which can differ from other pyridazinone derivatives based on the nature and position of substituents on the core structure.
Properties
IUPAC Name |
3-(4-fluorophenyl)indeno[1,2-c]pyridazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN2O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRCGYXGPCNOKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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